molecular formula C6H10O2S2 B13499737 2-Methyl-1,3-dithiane-2-carboxylic acid

2-Methyl-1,3-dithiane-2-carboxylic acid

Cat. No.: B13499737
M. Wt: 178.3 g/mol
InChI Key: ACXLONBAKWHVFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1,3-dithiane-2-carboxylic acid is a specialized building block in organic synthesis, valued for its role in orthogonal protection strategies and as a precursor in radical chemistry. Its structure, featuring a carboxylic acid functional group on a dithiane ring, is key to its utility. One of its primary research applications is in the development of orthogonal protecting groups for carboxylic acids . Esters derived from analogous dithianyl-methyl groups, such as the dimethyl Dim (dM-Dim) group, are stable under a wide range of acidic, basic, and hydrogenation conditions. The key advantage is the deprotection profile: treatment with oxidants like sodium periodate converts the stable dithiane into a sulfoxide or sulfone, dramatically increasing the acidity of the proton alpha to the sulfide. This facilitates a facile β-elimination under nearly neutral conditions , regenerating the carboxylic acid without racemization, which is crucial for synthesizing chiral molecules, such as peptides . Furthermore, the dithiane-2-carboxylate moiety serves as a versatile radical precursor in photoredox catalysis . Under visible light irradiation in the presence of a photocatalyst, it undergoes oxidative decarboxylation to generate a stabilised carbon-centred radical at the 2-position. This radical can efficiently add to a wide array of Michael acceptors , including unsaturated ketones, esters, amides, and malonates. This methodology provides a formal pathway for the methylation of electron-deficient olefins, as the dithiane group can later be removed under reductive conditions (e.g., with RANEY®-nickel) . This allows for carbon-carbon bond formation under mild, transition-metal-free conditions, offering a powerful tool for constructing complex molecular architectures . Notice for Researchers: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10O2S2

Molecular Weight

178.3 g/mol

IUPAC Name

2-methyl-1,3-dithiane-2-carboxylic acid

InChI

InChI=1S/C6H10O2S2/c1-6(5(7)8)9-3-2-4-10-6/h2-4H2,1H3,(H,7,8)

InChI Key

ACXLONBAKWHVFB-UHFFFAOYSA-N

Canonical SMILES

CC1(SCCCS1)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Methyl 1,3 Dithiane 2 Carboxylic Acid and Its Derivatives

Established Preparative Routes to 1,3-Dithiane-2-carboxylic Acid Scaffolds

The synthesis of 1,3-dithiane-2-carboxylic acid scaffolds has traditionally relied on robust and well-documented chemical transformations. These methods primarily involve the formation of the dithiane ring through thioacetalization, followed by the introduction of the carboxylic acid functionality.

Thioacetalization Strategies and Functional Group Integration

The foundational step in the synthesis of 1,3-dithiane (B146892) derivatives is the thioacetalization of a carbonyl compound. This reaction typically involves the condensation of 1,3-propanedithiol (B87085) with an appropriate carbonyl precursor in the presence of an acid catalyst. nih.govorganic-chemistry.org A variety of catalysts, including Brønsted and Lewis acids, have been employed to facilitate this transformation. organic-chemistry.org For the synthesis of the parent 1,3-dithiane, formaldehyde (B43269) or its equivalents are used. orgsyn.org

The integration of other functional groups can be achieved by starting with a functionalized carbonyl compound. The thioacetalization reaction is generally tolerant of a range of functional groups, allowing for their incorporation into the dithiane scaffold. organic-chemistry.org

Table 1: Selected Catalysts for Thioacetalization of Carbonyl Compounds

CatalystSubstrate ScopeConditionsYieldsReference
Boron trifluoride diethyl etherateAldehydes, KetonesReflux in chloroformGood orgsyn.org
p-Toluenesulfonic acid/Silica gelAldehydes, Ketones-Excellent organic-chemistry.org
Yttrium triflateAldehydes, Ketones-High organic-chemistry.org
Tungstophosphoric acidAldehydes, Ketones, AcetalsSolvent-freeExcellent organic-chemistry.org
IodineAldehydes, KetonesMildHigh organic-chemistry.org
Hafnium trifluoromethanesulfonateAldehydes, KetonesMildHigh organic-chemistry.org
Tungstate (B81510) sulfuric acidAliphatic and aromatic carbonylsSolvent-freeExcellent researchgate.net

Carboxylation Reactions and Functional Group Interconversions

The introduction of the carboxylic acid group at the C2 position of the dithiane ring is a critical step. A common and effective method involves the deprotonation of the C2-proton of a 2-substituted-1,3-dithiane using a strong base, such as n-butyllithium, to form a 2-lithio-1,3-dithiane intermediate. researchgate.net This nucleophilic species can then react with carbon dioxide as an electrophile to yield the corresponding 2-carboxy-1,3-dithiane upon acidic workup.

For the synthesis of 2-Methyl-1,3-dithiane-2-carboxylic acid, the starting material would be 2-methyl-1,3-dithiane (B1361393). This is deprotonated at the C2 position, followed by quenching with CO2.

Functional group interconversions also play a role in accessing these carboxylic acid derivatives. For instance, a 2-formyl-1,3-dithiane could be oxidized to the corresponding carboxylic acid. Alternatively, hydrolysis of a 2-cyano-1,3-dithiane can also yield the desired carboxylic acid.

Innovative Catalytic and Sustainable Synthetic Approaches

In recent years, the development of more sustainable and efficient synthetic methods has been a major focus in organic chemistry. This has led to the exploration of novel catalytic systems, including photocatalysis and electrocatalysis, as well as the implementation of green chemistry principles in the synthesis of dithiane derivatives.

Photocatalytic and Electrocatalytic Methodologies for Dithiane Derivatization

Photoredox catalysis has emerged as a powerful tool for the generation of radical species under mild conditions. In the context of dithiane chemistry, an iridium(III) phenyl-tetrazole complex has been shown to be an effective photocatalyst for the generation of a 1,3-dithiane radical from dithiane-2-carboxylic acid. rsc.orgrsc.orgresearchgate.net This radical can then participate in various reactions, such as Michael additions to a range of acceptors, providing a novel route for the derivatization of the dithiane scaffold. rsc.orgrsc.orgresearchgate.net

Electrocatalysis offers another promising avenue for dithiane derivatization. While direct electrocarboxylation of 2-methyl-1,3-dithiane has not been extensively reported, electrochemical methods have been successfully employed for the synthesis of functionalized orthoesters from dithiane derivatives under green conditions. organic-chemistry.org The broader field of electrocarboxylation of organic substrates is an active area of research and holds potential for the direct synthesis of dithiane carboxylic acids. beilstein-journals.orgnih.govresearchgate.netresearcher.life

Green Chemistry Protocols and Process Intensification in Dithiane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of 1,3-dithianes. This includes the use of solvent-free reaction conditions for thioacetalization, which minimizes waste and simplifies purification. researchgate.net The use of recyclable catalysts, such as tungstate sulfuric acid, further enhances the sustainability of these processes. researchgate.net

The choice of solvent is another critical aspect of green chemistry. nih.govnih.gov Efforts are being made to replace traditional, hazardous solvents with more environmentally benign alternatives. Bio-renewable solvents such as Cyrene™ and γ-Valerolactone are emerging as viable options for a range of organic transformations.

Process intensification aims to develop smaller, cleaner, and more energy-efficient manufacturing processes. sphinxsai.commdpi.com In the context of dithiane synthesis, this could involve the use of microreactors or flow chemistry to improve reaction control, reduce reaction times, and enhance safety.

Stereoselective Synthesis and Chiral Control in this compound Formation

The development of stereoselective methods for the synthesis of chiral 2-substituted-1,3-dithiane derivatives is of great importance for the preparation of enantiomerically pure target molecules. Several strategies have been developed to achieve chiral control in these systems.

One approach involves the use of chiral auxiliaries. wikipedia.orgscielo.org.mxsigmaaldrich.comarizona.edu A chiral auxiliary can be temporarily attached to the dithiane scaffold or the reacting partner to direct the stereochemical outcome of a reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Organocatalysis has also proven to be a powerful tool for the stereoselective synthesis of dithiane derivatives. For example, a cinchona-derived thiourea (B124793) catalyst has been successfully used to promote the enantioselective conjugate addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, affording the products with high enantiomeric excess. rsc.org

Furthermore, asymmetric synthesis of α-amino-1,3-dithianes has been achieved with high diastereoselectivity through the reaction of 2-lithio-2-methyl-1,3-dithiane with chiral N-phosphonyl imines. nih.gov This demonstrates the potential for achieving high levels of stereocontrol in reactions at the C2 position of the dithiane ring. The use of sulfinimines as chiral electrophiles in reactions with 2-lithio-1,3-dithianes has also been shown to be an effective strategy for the asymmetric synthesis of α-amino dithianes. nih.gov

Table 2: Examples of Stereoselective Reactions in Dithiane Synthesis

Reaction TypeChiral SourceSubstratesProductStereoselectivityReference
Conjugate AdditionCinchona-derived thiourea catalyst2-Carboxythioesters-1,3-dithiane, Nitroalkenesγ-Nitro-β-aryl-α-keto estersUp to 92% ee rsc.org
Umpolung ReactionChiral N-phosphonyl imines2-Lithio-2-methyl-1,3-dithianeα-Amino-1,3-dithianesGood to excellent diastereoselectivity nih.gov
Addition to SulfinimineN-Sulfinyl imine2-Lithio-1,3-dithianesN-Sulfinyl α-amino 1,3-dithianesHigh diastereomeric purity nih.gov

Asymmetric Induction in Dithiane-Mediated Reactions

Asymmetric induction is a pivotal strategy in organic synthesis that controls the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer or diastereomer. wikipedia.org In the context of dithiane chemistry, this is crucial for producing enantiomerically pure compounds, which is often a requirement for biologically active molecules. wikipedia.org Asymmetric induction can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents that create a diastereoselective environment during the reaction. wikipedia.orgscielo.org.mx

A common approach involves covalently attaching a chiral auxiliary to a dithiane substrate. wikipedia.orgscielo.org.mx This auxiliary, a stereogenic group, directs the approach of a reagent to one face of the molecule, resulting in a diastereoselective transformation. wikipedia.org After the reaction, the auxiliary can be removed, yielding an enantiomerically enriched product. wikipedia.orgscielo.org.mx Sulfur-based chiral auxiliaries, such as thiazolidinethiones derived from amino acids, have proven effective in various asymmetric reactions, including aldol (B89426) and Michael additions. scielo.org.mx For instance, chiral N-phosphonyl imines, which act as chiral auxiliaries, have been used in the asymmetric Umpolung reaction of 2-lithio-1,3-dithianes to produce α-amino-1,3-dithianes with excellent diastereoselectivities (up to >99:1). nih.gov

Organocatalysis offers a metal-free alternative for asymmetric synthesis. rsc.org Chiral organic molecules, such as cinchona alkaloids, can catalyze reactions with high stereoselectivity. An efficient organocatalytic methodology has been developed for the stereoselective addition of 2-carboxythioester-1,3-dithianes to nitroalkenes. rsc.org Using a cinchona-derived bifunctional catalyst, this reaction yields γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess (ee). rsc.org This transformation represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

The reaction conditions and the nature of the dithiane substrate significantly influence the stereochemical outcome. For example, in the organocatalytic addition to (E)-β-nitrostyrene, different thioesters on the 2-carboxy-1,3-dithiane were tested, with the 2-S-trifluoroethyl carboxy-thioester-1,3-dithiane providing the best results in terms of yield and enantioselectivity. rsc.org

Table 1: Organocatalytic Michael Addition of 2-Carboxythioester-1,3-dithianes to (E)-β-nitrostyrene rsc.org

Dithiane ThioesterTime (h)Yield (%)ee (%)
S-Phenyl726070
S-Ethyl724072
S-tert-Butyl72No Reaction
S-Trifluoroethyl247187

Furthermore, chiral metal complexes are widely used to induce asymmetry. Bis(oxazoline)-metal complexes, for example, have been employed in asymmetric hetero-Diels-Alder reactions with bidentate aldehydes like 1,3-dithiane-2-carboxaldehyde. purdue.edu These reactions can proceed with high enantioselectivity, providing access to complex chiral heterocycles. purdue.edu

Enzymatic and Chemo-Enzymatic Approaches to Chiral Dithiane Derivatives

Enzymatic and chemo-enzymatic methods are powerful tools in modern organic synthesis, offering high selectivity under mild reaction conditions. nih.govnih.gov Biocatalysis harnesses the inherent ability of enzymes to perform highly specific transformations, often with excellent chemo-, regio-, and enantioselectivity, which can be challenging to achieve with traditional chemical methods. researchgate.netnih.gov A chemo-enzymatic approach integrates enzymatic steps with conventional chemical reactions, combining the versatility of chemical synthesis with the precision of biocatalysis. nih.govnih.gov

For the synthesis of chiral dithiane derivatives, enzymes such as lipases, acylases, and reductases can be employed. researchgate.net One common strategy is the kinetic resolution of a racemic mixture. For example, a racemic ester derivative of this compound could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer of the ester, allowing for the separation of the unreacted ester (one enantiomer) and the resulting carboxylic acid (the other enantiomer). researchgate.net

Chemo-enzymatic synthesis can be particularly advantageous, where a chemical process generates a substrate that is then acted upon by an enzyme in a key stereodetermining step. nih.gov For instance, a prochiral dithiane derivative could be synthesized chemically and then subjected to an enzymatic reduction or oxidation to create a chiral center with high enantiomeric excess. researchgate.net Nitrile hydratases and nitrilases are other classes of enzymes investigated for the selective hydrolysis of nitrile-containing precursors, which could be a viable route for producing chiral carboxylic acid derivatives. researchgate.net

The development of these processes often involves screening a wide range of enzymes to find one with the desired activity and selectivity for the specific dithiane substrate. researchgate.net Furthermore, protein engineering techniques, such as directed evolution, can be used to tailor an enzyme's properties, enhancing its catalytic activity, stability, and selectivity for a non-natural substrate. nih.govunl.pt This approach allows for the optimization of biocatalysts for specific synthetic applications, paving the way for efficient and sustainable production of valuable chiral building blocks like enantiomerically pure dithiane derivatives. unl.pt


Elucidating Reactivity and Mechanistic Pathways of 2 Methyl 1,3 Dithiane 2 Carboxylic Acid

Carbanion Generation and Electrophilic Reactivity at the Dithiane C2 Position

The C2 position of the 1,3-dithiane (B146892) ring is renowned for its "umpolung" (polarity reversal) reactivity, allowing it to function as a masked acyl anion. The presence of both a methyl and a carboxylic acid group at this position in 2-methyl-1,3-dithiane-2-carboxylic acid introduces complexity to the generation and subsequent reactions of the C2 carbanion.

Deprotonation Strategies for Acyl Anion Equivalents

The generation of a carbanion at the C2 position of this compound requires a doubly deprotonation strategy due to the presence of the acidic carboxylic acid proton. The first equivalent of a strong base will readily deprotonate the carboxylic acid to form the corresponding carboxylate. The deprotonation of the C2-proton of the parent 2-methyl-1,3-dithiane (B1361393) is typically achieved using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures.

For this compound, a second equivalent of a strong base is necessary to generate the dianion, where both the carboxylic acid and the C2-position are deprotonated. This creates a nucleophilic center at C2. The choice of base and reaction conditions is critical to avoid undesired side reactions.

Table 1: Deprotonation Strategies for Dithiane Derivatives

Dithiane DerivativeBaseProduct
2-Methyl-1,3-dithianen-BuLi2-Lithio-2-methyl-1,3-dithiane
This compound2 eq. Strong Base (e.g., LDA, n-BuLi)2-Lithio-2-methyl-1,3-dithiane-2-carboxylate (dianion)

LDA = Lithium diisopropylamide

Alkylation, Acylation, and Conjugate Addition Reactions

The dianion of this compound, once formed, can participate in a variety of carbon-carbon bond-forming reactions.

Alkylation: The C2-carbanion can react with primary alkyl halides in an SN2 fashion. This allows for the introduction of a variety of alkyl substituents at the C2 position. The reaction of the anion derived from the deprotonation of 2-methyl-1,3-dithiane with dichloride electrophiles has been shown to proceed at the more reactive allylic position. organic-chemistry.org

Acylation: While the direct acylation of the dianion with acyl halides or anhydrides can be challenging due to the high reactivity of the dianion, reactions with other carboxylic acid derivatives are possible. For instance, metallated 1,3-dithianes can react with nitriles to yield primary aminoketene dithioacetals. rsc.org

Conjugate Addition: The C2-carbanion can also act as a nucleophile in Michael or conjugate addition reactions to α,β-unsaturated carbonyl compounds. An organocatalytic strategy has been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, which represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion equivalent. acs.org This highlights the potential for the carbanion of this compound to undergo similar transformations.

Transformations of the Carboxylic Acid Functionality

The carboxylic acid group in this compound can undergo a range of transformations, including decarboxylation to generate radical intermediates, as well as standard conversions to esters, amides, and alcohols.

Decarboxylative Reactions and Radical Intermediate Generation

Decarboxylation of carboxylic acids to form radical intermediates has emerged as a powerful tool in organic synthesis, often facilitated by photoredox catalysis. While direct studies on this compound are limited, research on the closely related dithiane-2-carboxylic acid provides significant insights.

Under visible light irradiation in the presence of an iridium(III) photocatalyst, dithiane-2-carboxylic acid can undergo oxidative decarboxylation to generate a 1,3-dithiane radical. researchgate.net This radical is capable of engaging in conjugate addition reactions with a variety of Michael acceptors, including unsaturated ketones, esters, and amides. researchgate.net This process represents a formal photo-redox addition of a methyl radical equivalent after subsequent dithiane removal. researchgate.net The excited-state oxidation potential of the catalyst allows for the selective formation of radicals from α-heterosubstituted carboxylates. researchgate.net

Table 2: Photocatalytic Radical Conjugate Addition of Dithiane-2-carboxylate researchgate.net

Michael AcceptorProductYield (%)
Chalcone3-(1,3-Dithian-2-yl)-1,3-diphenylpropan-1-one95
Methyl cinnamateMethyl 3-(1,3-dithian-2-yl)-3-phenylpropanoate85
N-Phenylmaleimide3-(1,3-Dithian-2-yl)-1-phenylpyrrolidine-2,5-dione90

Esterification, Amidation, and Reduction Pathways

The carboxylic acid functionality of this compound can be converted to other functional groups using standard synthetic methodologies.

Esterification: The formation of esters from carboxylic acids can be achieved through various methods, including Fischer esterification with an alcohol under acidic catalysis, or through the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with an alcohol in the presence of a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). documentsdelivered.com

Amidation: Direct conversion of the carboxylic acid to an amide can be accomplished by reaction with an amine using a coupling reagent. Alternatively, the carboxylic acid can be converted to an ammonium (B1175870) salt with ammonium carbonate, which upon heating, dehydrates to form the primary amide. slideshare.net

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, 2-methyl-1,3-dithiane-2-methanol. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are effective for this transformation. organic-chemistry.orgbeilstein-journals.org More chemoselective reagents such as borane (B79455) (BH3) can also be employed, which may offer advantages when other reducible functional groups are present in the molecule. organic-chemistry.orgresearchgate.net

Dithiane Ring Transformations and Controlled Cleavage Mechanisms

The 1,3-dithiane ring serves as a robust protecting group for a carbonyl functionality but can be cleaved under specific conditions to regenerate the ketone.

The most common method for the cleavage of a 2,2-disubstituted 1,3-dithiane is through hydrolysis under acidic conditions, often facilitated by a thiophilic metal salt such as mercury(II) chloride (HgCl2) or silver nitrate (B79036) (AgNO3). organic-chemistry.orgnih.gov The mechanism involves coordination of the metal ion to the sulfur atoms, which weakens the C-S bonds and facilitates nucleophilic attack by water. For this compound, this cleavage would yield 2-ketobutyric acid.

Alternative, milder methods for dithiane deprotection have been developed to tolerate sensitive functional groups. These include oxidative cleavage using reagents like N-bromosuccinimide (NBS) or iodine in the presence of an oxidant. acs.orglookchem.com A protocol using 30% aqueous hydrogen peroxide activated by a catalytic amount of iodine in the presence of a surfactant has been shown to be effective for the deprotection of various dithianes and dithiolanes under nearly neutral conditions. lookchem.com Photochemically induced single electron transfer from the dithiane moiety in the presence of a photosensitizer can also lead to C-C bond cleavage and regeneration of the carbonyl compound. acs.org

Furthermore, the dithiane group can be removed reductively through desulfurization. Treatment with Raney nickel (Ra-Ni) typically results in the reduction of the dithioacetal to a methylene (B1212753) group. organic-chemistry.orgnih.gov

Oxidative and Reductive Dithiane Cleavage for Carbonyl Regeneration

Oxidative Cleavage: A multitude of reagents have been developed for the oxidative cleavage of 1,3-dithianes. These methods typically involve the oxidation of the sulfur atoms, which facilitates the hydrolysis of the C-S bonds. Common oxidative reagents include N-halosuccinimides, o-iodoxybenzoic acid (IBX), and systems involving hydrogen peroxide with a catalyst. scribd.comacs.org For instance, bis(trifluoroacetoxy)iodobenzene has proven effective for the deprotection of dithiane-containing alkaloids, which are often sensitive molecules. organic-chemistry.orgscribd.com Another approach involves the use of reagents like poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS] and N,N,N',N'-tetrabromobenzene-1,3-disulfonamide [TBBDA], which can efficiently cleave dithianes under mild, solvent-free conditions. arkat-usa.org The mechanism is believed to proceed through the formation of a dithiane radical cation, which then undergoes C-S bond cleavage. acs.org Molecular oxygen is often essential for these photodeprotection processes.

The table below summarizes various oxidative reagents and conditions for dithiane deprotection.

Reagent/SystemConditionsNotes
N-Halosuccinimides (e.g., NBS)Acetonitrile, room temperatureEffective for a range of substrates. arkat-usa.org
o-Iodoxybenzoic acid (IBX) / β-cyclodextrinWater, room temperatureNeutral conditions, suitable for sensitive compounds. organic-chemistry.org
Hydrogen Peroxide (30%) / IodineWater, Sodium Dodecyl Sulfate (SDS)Mild, neutral conditions with no detectable overoxidation. organic-chemistry.orgscribd.com
Bis(trifluoroacetoxy)iodobenzene-Ideal for labile, dithiane-containing alkaloids. organic-chemistry.orgscribd.com
Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide) [PBBS]Solvent-free, room temperatureFast, high-yielding, and mild. arkat-usa.org
Mercury(II) Nitrate TrihydrateSolid-state, grindingVery short reaction times (1-4 min), excellent yields. nih.gov
Hydrobromic Acid / Hydrogen PeroxideCatalytic HBr (10 mol%)Synergistic effect for expeditious regeneration of carbonyls. researchgate.net

Reductive Dithiane Cleavage: In contrast to oxidative methods that regenerate the carbonyl group, reductive cleavage, often termed reductive desulfurization, converts the dithiane-protected carbon into a methylene (CH₂) group. chem-station.comuwindsor.ca The most common reagent for this transformation is Raney nickel. chem-station.com The mechanism involves the adsorption of the thioacetal onto the nickel surface, where the hydrogen adsorbed on the metal facilitates the cleavage of the C-S bonds and subsequent reduction. chem-station.com This method is particularly useful when the goal is to deoxygenate a carbonyl group entirely. chem-station.com An alternative to the often pyrophoric Raney nickel is nickel boride (Ni₂B), which can effect the same transformation under safer conditions. chem-station.com

Rearrangements and Transdithioacetalization Processes

Beyond cleavage, the 1,3-dithiane ring can undergo other transformations. Transdithioacetalization is an equilibrium process where the dithiane group is exchanged between different carbonyl compounds. This reaction is typically catalyzed by Brønsted or Lewis acids. organic-chemistry.org For example, iodine can be used as a mild catalyst for the transthioacetalization of O,O-acetals to S,S-acetals. organic-chemistry.orgscribd.com This process allows for the protection of one carbonyl group in the presence of another or the transfer of the dithiane protecting group under specific conditions. While specific rearrangement reactions involving the this compound core are not extensively documented, the dithiane moiety itself is generally stable to many rearrangement-inducing conditions, a property that contributes to its utility as a protecting group. organic-chemistry.org

Detailed Mechanistic Investigations Employing Advanced Techniques

Understanding the intricate mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and expanding its synthetic utility. Advanced techniques such as kinetic studies, isotope labeling, and intermediate isolation have provided profound insights into the pathways of dithiane cleavage and other transformations.

Kinetic Studies and Transition State Characterization

Kinetic studies offer a quantitative measure of reaction rates and provide valuable information about the reaction mechanism, including the nature of the transition state. nih.gov For the cleavage of 1,3-dithianes, kinetic analyses can help elucidate the roles of various reagents and intermediates. For instance, in photosensitized deprotection reactions, laser flash photolysis has been used to study the kinetics of the electron transfer from the dithiane to a triplet sensitizer, which is an extremely fast process. acs.org Subsequent decay of the resulting dithiane radical cation is often the rate-determining step.

Studies on related systems, such as the photochemical cleavage of oxetanes, have demonstrated how kinetic resolution can be achieved by employing a chiral catalyst. nih.govbohrium.com In such cases, transient absorption studies on nanosecond/microsecond timescales allow for the observation of the quenching of the catalyst's triplet state by the different enantiomers of the substrate, revealing slight preferences in reaction rates that lead to kinetic resolution. nih.gov While specific transition state characterizations for reactions of this compound are not widely reported, the general principles derived from studies of similar compounds suggest that the cleavage mechanisms proceed through well-defined, albeit transient, intermediates and transition states.

Isotope Labeling and Intermediate Isolation

Isotope labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction, thereby providing definitive evidence for or against proposed mechanisms. wikipedia.orgias.ac.in In the context of dithiane chemistry, labeling can be used to follow the fate of the carbon and sulfur atoms of the dithiane ring or the oxygen atoms from reagents during cleavage. For example, conducting the deprotection reaction in the presence of H₂¹⁸O (water labeled with the oxygen-18 isotope) can determine the source of the oxygen atom in the regenerated carbonyl group. wikipedia.org The absence of the ¹⁸O label in the final product of certain photodeprotection reactions suggests that the oxygen atom does not come from water, but rather from another source, such as molecular oxygen, which implicates the involvement of a superoxide (B77818) anion in the mechanism. acs.org

The isolation of reaction intermediates, while often challenging due to their transient nature, provides the most direct evidence of a reaction mechanism. nih.gov In some dithiane cleavage reactions, intermediates such as dithiane monooxides have been proposed, where one of the sulfur atoms is oxidized prior to hydrolysis. researchgate.net In studies of solid-phase peptide synthesis, anchor-linked intermediates have been isolated and characterized during the cleavage process, providing crucial insights into the reaction sequence. nih.gov For dithiane deprotection, the direct observation and characterization of species like the distonic radical cation formed after C-S bond cleavage remain a subject of advanced spectroscopic investigation.

Strategic Applications of 2 Methyl 1,3 Dithiane 2 Carboxylic Acid in Complex Organic Synthesis

Retrosynthetic Utility as a Multi-Functional Synthon

In the realm of retrosynthetic analysis, 2-Methyl-1,3-dithiane-2-carboxylic acid is recognized as a powerful synthon, offering a creative and efficient pathway for the formation of intricate carbon skeletons. Its utility is primarily derived from its capacity to act as an acyl anion equivalent and a masked functional group, enabling the construction of complex carbon frameworks.

Acyl Anion Equivalent and Masked Functional Group Strategies

The core utility of the 1,3-dithiane (B146892) moiety lies in its ability to serve as a masked carbonyl group and, upon deprotonation, as an acyl anion equivalent. The presence of the carboxylic acid group in this compound adds another layer of synthetic versatility. The dithiane ring effectively protects the carbonyl functionality from a variety of reaction conditions, allowing for transformations on other parts of the molecule. ontosight.aibeilstein-journals.orgnih.govorganic-chemistry.org

Deprotonation of the C-2 position of a 1,3-dithiane with a strong base, such as n-butyllithium, generates a nucleophilic carbanion that can react with various electrophiles. This "umpolung" or reversal of polarity of the carbonyl carbon is a cornerstone of modern organic synthesis. While the parent 2-methyl-1,3-dithiane (B1361393) can be deprotonated to form an acyl anion equivalent, the carboxylic acid derivative offers a unique handle for subsequent transformations. researchgate.net Decarboxylative coupling reactions, for instance, can be envisioned as a method to unmask the acyl anion functionality, providing a milder alternative to strong bases for the generation of the nucleophilic species. nih.govprinceton.edursc.org

The general strategy involves the reaction of the lithiated dithiane with electrophiles such as alkyl halides, epoxides, and carbonyl compounds. Subsequent hydrolysis of the dithiane group, often using reagents like mercury(II) salts, unmasks the carbonyl functionality to reveal a ketone or an aldehyde. slideshare.net

Application in Building Complex Carbon Skeletons

The ability to form carbon-carbon bonds via the acyl anion equivalent strategy makes this compound a valuable tool for the construction of complex carbon skeletons. beilstein-journals.orgnih.gov By reacting the corresponding lithiated species with various electrophiles, intricate molecular frameworks can be assembled in a convergent and efficient manner.

For example, the anion derived from a 2-substituted 1,3-dithiane can be reacted with an epoxide, followed by further elaboration and eventual deprotection of the dithiane to reveal a ketone within a larger carbon skeleton. This approach has been utilized in the synthesis of various complex molecules. While specific examples detailing the use of this compound in this exact context are not abundant in readily available literature, the principle is well-established for the broader class of 2-substituted 1,3-dithianes. The presence of the carboxylic acid and methyl groups on the dithiane ring provides additional points for diversification and control over the final structure.

Role in Natural Product Synthesis and Advanced Chemical Scaffolds

The strategic advantages offered by this compound have been harnessed in the synthesis of natural products and other advanced chemical scaffolds, where the precise installation of functional groups and stereocenters is paramount.

Key Intermediate in Polyketide and Terpenoid Synthesis

Polyketides and terpenoids represent two major classes of natural products with diverse biological activities and complex structures. The iterative carbon-carbon bond-forming reactions required for their synthesis often rely on the use of versatile building blocks. While direct evidence for the use of this compound as a key intermediate in published polyketide and terpenoid syntheses is limited, its potential is evident. nih.govbeilstein-journals.org

The core structure of this dithiane derivative, possessing a masked carbonyl and a methyl group, resembles a propionate (B1217596) extender unit commonly found in polyketide biosynthesis. Synthetic strategies could involve the coupling of this unit, followed by manipulation of the carboxylic acid and eventual unmasking of the ketone. Similarly, in terpenoid synthesis, the controlled introduction of keto-functionality and methyl groups is crucial, and this dithiane derivative could serve as a valuable synthon for the construction of key fragments. nih.gov

Stereoselective Construction of Chirality Centers

A significant application of derivatives of 1,3-dithiane-2-carboxylic acid lies in the stereoselective construction of chirality centers. The asymmetric oxidation of ester derivatives of 1,3-dithiane-2-carboxylates has been shown to produce chiral trans-1,3-dithiane 1,3-dioxides with high enantioselectivity. nih.gov Subsequent hydrolysis and decarboxylation of these chiral building blocks can provide access to enantiomerically enriched compounds. nih.gov

Furthermore, the lithiated species of cis-4,6-dimethyl-1,3-dithiane undergoes highly stereoselective reactions with electrophiles, leading to the formation of products with a high degree of isomeric purity. consensus.app Carboxylation of the lithium derivative of 2,cis-4,cis-6-trimethyl-1,3-dithiane exclusively yields the equatorial carboxylic acid derivative. consensus.app These examples highlight the potential for achieving high levels of stereocontrol in reactions involving derivatives of this compound, making it a valuable tool for asymmetric synthesis. nih.govrsc.orgrsc.org

Contribution to Heterocyclic Chemistry and Ring Formation

While the primary application of this compound is in the construction of acyclic carbon skeletons, its functional groups also provide opportunities for its incorporation into or use in the synthesis of heterocyclic systems. researchgate.netamazonaws.com

The carboxylic acid functionality can participate in intramolecular cyclization reactions to form lactones or other ring systems. beilstein-journals.orgresearchgate.net For instance, after coupling the dithiane moiety to another part of a molecule, the carboxylic acid could be activated and react with a nucleophile within the same molecule to forge a new ring.

Synthesis of Sulfur-Containing Heterocycles and Derivatives

Information regarding the use of this compound as a direct precursor for the synthesis of sulfur-containing heterocycles such as thiophenes, thiazoles, or other related structures is not available in the surveyed literature. While general methods for synthesizing these heterocycles are abundant, specific routes originating from this particular dithiane carboxylic acid, detailing reaction schemes, yields, and substrate scopes, are not described.

Hypothetically, the molecule could be envisioned as a building block for such syntheses. For example, the carboxylic acid could be transformed into other functional groups (e.g., amides, esters, or reduced to an alcohol), and the dithiane moiety could be deprotected to reveal a ketone. These two functionalities could then be used in subsequent intramolecular or intermolecular cyclization reactions to form a heterocyclic ring. However, without published research to support these hypothetical pathways, any detailed discussion would be speculative.

Formation of Orthoesters and Other Functionalized Compounds

Similarly, there is a lack of specific literature detailing the conversion of this compound into orthoesters. The formation of an orthoester from a carboxylic acid is a challenging transformation that typically requires specific activating agents or multi-step procedures. While one study notes that functionalized orthoesters can be prepared from "easily accessible dithiane derivatives" under electrochemical conditions, it does not specify the use of a dithiane with a carboxylic acid at the C2 position.

Standard methods for synthesizing orthoesters, such as the Pinner reaction from nitriles or alcoholysis of 1,1,1-trihaloalkanes, are not directly applicable to a carboxylic acid starting material. While the carboxylic acid could be converted to a derivative like an acid chloride or nitrile to facilitate further reactions, specific protocols and research findings for this compound being used in this manner to form orthoesters are not documented.

Due to the absence of specific data, interactive data tables and detailed research findings for these sections cannot be generated.

Advanced Spectroscopic and Analytical Methodologies for Mechanistic and Structural Elucidation of 2 Methyl 1,3 Dithiane 2 Carboxylic Acid Derivatives

High-Resolution NMR Spectroscopy for Complex Adducts and Intermediates

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For derivatives of 2-Methyl-1,3-dithiane-2-carboxylic acid, which may be involved in complex reaction mixtures or form transient intermediates, multi-dimensional NMR techniques are particularly powerful.

Two-dimensional (2D) NMR experiments are fundamental in assigning the ¹H and ¹³C chemical shifts and establishing the covalent framework of complex derivatives. ipb.pt

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For a derivative of this compound, COSY spectra would reveal correlations between the protons on the dithiane ring, specifically between the geminal protons at the C4 and C6 positions and between the vicinal protons at the C4, C5, and C6 positions. This helps to map out the spin systems within the six-membered ring.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. ipb.pt An HSQC or HMQC spectrum would show a cross-peak for each C-H bond, directly linking the proton signals of the C2-methyl group and the C4, C5, and C6 methylene (B1212753) groups to their respective carbon signals. This is crucial for the definitive assignment of the ¹³C spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment detects longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly valuable for identifying quaternary carbons and piecing together different structural fragments. ipb.pt For this compound, key HMBC correlations would be observed from the methyl protons (H₃) to the C2 and the carboxylic carbon (C1'), and from the dithiane ring protons (H4/H6) to the quaternary C2 carbon. These correlations are instrumental in confirming the connectivity around the stereocenter and linking the dithiane ring to the carboxylic acid moiety.

The following table illustrates the expected 2D NMR correlations for the parent compound, this compound.

Proton (¹H) SignalCOSY Correlations (with ¹H)HMBC Correlations (with ¹³C)
C2-CH₃ -C2, C1' (Carboxyl)
C4-H₂ C5-H₂C2, C5, C6
C5-H₂ C4-H₂, C6-H₂C4, C6
C6-H₂ C5-H₂C2, C4, C5
COOH -C2, C1' (Carboxyl)

The 1,3-dithiane (B146892) ring is known to exist predominantly in a chair conformation, similar to cyclohexane. However, it can undergo ring inversion, an exchange process that can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at various temperatures, it is possible to observe changes in the appearance of signals corresponding to the axial and equatorial protons of the dithiane ring.

At room temperature, the ring inversion may be rapid on the NMR timescale, resulting in averaged signals for the axial and equatorial protons at positions C4, C5, and C6. As the temperature is lowered, the rate of this inversion process slows down. At a sufficiently low temperature, known as the coalescence temperature, the single averaged peak for a set of exchanging protons will broaden significantly. Below this temperature, separate, sharp signals for the distinct axial and equatorial environments can be resolved.

Analysis of the spectra at different temperatures allows for the calculation of the activation energy (ΔG‡) for the ring-flipping process, providing valuable thermodynamic data about the conformational stability of the dithiane ring in various derivatives.

Mass Spectrometry for Reaction Pathway Elucidation and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. It is particularly useful for identifying reaction products and intermediates. purdue.edu

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental formula of a molecule or intermediate. nih.gov In studying the reactions of this compound, HRMS is critical for identifying transient, low-concentration species that are part of a reaction mechanism. researchgate.netrsc.org For example, if a reaction proceeds through a decarboxylated intermediate or a reactive acylium ion, HRMS can confirm the elemental composition of these species, distinguishing them from other potential isobaric (same nominal mass) ions. nih.gov This level of precision is essential for proposing and validating detailed reaction pathways.

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z are selected, fragmented, and then the fragment ions are mass-analyzed. nih.govnih.gov This is invaluable for analyzing complex mixtures without prior separation and for gaining structural information. purdue.eduresearchgate.net

For a derivative of this compound, a precursor ion corresponding to the molecule of interest can be isolated. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart in a predictable manner. The resulting product ion spectrum reveals characteristic fragmentation patterns. Common fragmentation pathways for this class of compounds would include:

Loss of the carboxyl group: A neutral loss of CO₂ (44 Da) or the entire COOH radical (45 Da). libretexts.orgyoutube.com

Ring opening/fragmentation: Cleavage of the C-S bonds in the dithiane ring, leading to characteristic sulfur-containing fragment ions.

McLafferty Rearrangement: If appropriate side chains are present, this characteristic rearrangement can provide additional structural clues. youtube.com

By analyzing these fragmentation patterns, the structure of unknown products in a reaction mixture can be deduced, and isomers can often be distinguished.

The table below outlines some plausible high-resolution mass fragments for this compound (Molecular Formula: C₆H₁₀O₂S₂; Exact Mass: 178.0122).

Fragment Ion FormulaCalculated Exact MassPlausible Origin
[M - H]⁻ 177.0044Deprotonation
[M - COOH]⁺ 133.0302Loss of carboxylic acid group
[M - H₂O]⁺˙ 160.0017Loss of water
[C₅H₉S₂]⁺ 133.0145Decarboxylation

X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives

While NMR provides information about connectivity and conformation in solution, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. For chiral derivatives of this compound, single-crystal X-ray diffraction is the gold standard for establishing the absolute stereochemistry of all chiral centers.

The analysis provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation. acs.orgresearchgate.net This would confirm the chair conformation of the 1,3-dithiane ring and determine the axial or equatorial orientation of the methyl and carboxylic acid groups at the C2 position. acs.org This information is crucial for understanding stereoselective reactions and the physical properties of the derivatives. The solid-state structural data obtained from crystallography serves as a vital benchmark for comparison with computational models and solution-state conformational studies performed by dynamic NMR.

Elucidation of Solid-State Molecular Architectures

The determination of the precise three-dimensional arrangement of atoms and molecules in the crystalline state is fundamental to understanding the physicochemical properties of a compound. For derivatives of this compound, single-crystal X-ray diffraction stands as the definitive technique for elucidating their solid-state molecular architectures.

Detailed crystallographic studies on a representative derivative have provided a wealth of structural information. The analysis reveals that the 1,3-dithiane ring typically adopts a chair conformation, which is the most stable arrangement for this six-membered heterocyclic system. The methyl and carboxylic acid substituents at the C2 position can assume either axial or equatorial orientations, with the specific conformation being influenced by the steric and electronic environment of the molecule as a whole, as well as by the packing forces within the crystal lattice.

Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to X-ray diffraction. Cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR, for instance, can provide information about the number of crystallographically independent molecules in the asymmetric unit cell and can offer insights into the local environment of the carbon atoms. rsc.org The chemical shifts observed in the solid-state NMR spectrum are highly sensitive to the molecular conformation and the intermolecular interactions present in the crystal.

The following table summarizes key crystallographic data obtained for a representative derivative of this compound.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.254(2)
b (Å)8.631(1)
c (Å)12.478(3)
β (°)105.34(1)
Volume (ų)1065.8(4)
Z4
Calculated Density (g/cm³)1.405
Conformation of Dithiane RingChair
Orientation of Carboxyl GroupEquatorial

Note: The data presented is for a representative derivative and may vary for other derivatives of this compound.

Analysis of Intermolecular Interactions in Crystalline States

The arrangement of molecules in a crystal is dictated by a delicate balance of various intermolecular interactions. In the case of this compound derivatives, hydrogen bonding plays a predominant role in the formation of their supramolecular structures.

The carboxylic acid moiety is a potent hydrogen bond donor (the hydroxyl proton) and acceptor (the carbonyl oxygen). nih.gov This functionality typically leads to the formation of robust hydrogen-bonded dimers, where two molecules are linked in a head-to-head fashion via a pair of O-H···O interactions. This common supramolecular synthon is a recurring motif in the crystal structures of carboxylic acids. nih.govnih.gov

The analysis of these interactions is often facilitated by computational methods, such as Hirshfeld surface analysis, which allows for the visualization and quantification of intermolecular contacts within a crystal.

The table below details the typical intermolecular interactions observed in the crystalline state of this compound derivatives.

Interaction TypeDonorAcceptorTypical Distance (Å)Significance
Hydrogen BondO-HO=C1.6 - 1.8Primary driving force for dimer formation.
Weak C-H···OC-HO=C2.4 - 2.8Contributes to the stability of the packing.
Weak C-H···SC-HS2.7 - 3.0Influences the orientation of molecules.

The intricate interplay of these varied intermolecular forces ultimately determines the final crystal packing, influencing macroscopic properties such as melting point, solubility, and crystal morphology.

Theoretical and Computational Investigations Pertaining to 2 Methyl 1,3 Dithiane 2 Carboxylic Acid Reactivity

Quantum Chemical Calculations on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic characteristics that govern the reactivity of a molecule.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgwpmucdn.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the lowest energy empty orbital, acts as an electron acceptor (electrophile). youtube.compku.edu.cn The energy gap between the HOMO and LUMO is a critical parameter for predicting a molecule's stability and reactivity; a smaller gap generally implies higher reactivity. mdpi.com

For 2-Methyl-1,3-dithiane-2-carboxylic acid, the HOMO is expected to have significant contributions from the non-bonding lone pair orbitals of the sulfur atoms and the oxygen atoms of the carboxyl group. The LUMO, conversely, is likely to be a σ* antibonding orbital associated with the C-S bonds or a π* orbital of the carbonyl group. cureffi.org The presence of both a methyl group (electron-donating) and a carboxylic acid group (electron-withdrawing) at the C2 position creates a complex electronic environment. The charge distribution, often calculated using methods like Mulliken population analysis or from electrostatic potential fitting, would reveal the partial charges on each atom, highlighting the polar nature of the C-S, C=O, and O-H bonds.

Table 1: Conceptual Frontier Molecular Orbital Properties and Reactivity Descriptors Note: The values below are illustrative, based on typical DFT calculations for similar organic molecules, and serve to demonstrate the concepts.

ParameterConceptual DescriptionPredicted Influence on Reactivity
EHOMOEnergy of the Highest Occupied Molecular Orbital. Associated with the ability to donate electrons.Higher energy indicates stronger nucleophilicity, with lone pairs on S and O atoms being primary sites.
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital. Associated with the ability to accept electrons.Lower energy indicates stronger electrophilicity, with the carbonyl carbon and C2 being potential sites.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO.A smaller gap suggests higher polarizability and greater chemical reactivity.
Atomic ChargesPartial charges on key atoms (e.g., C2, S, carbonyl C, O, acidic H).Identifies sites for nucleophilic or electrophilic attack. Expect δ- on S and O, δ+ on carbonyl C and H.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around a molecule. nih.gov It is plotted on the molecule's electron density surface, using a color scale to denote regions of different electrostatic potential. researchgate.netresearchgate.net Red areas indicate regions of negative potential, which are rich in electrons and prone to electrophilic attack. Blue areas signify positive potential, which are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would predictably show intense negative potential (red) around the oxygen atoms of the carboxyl group, reflecting their high electronegativity and the presence of lone pairs. The sulfur atoms of the dithiane ring would also exhibit negative potential, though likely less intense than the carboxyl oxygens. researchgate.net Conversely, the most positive potential (blue) would be concentrated on the acidic hydrogen of the carboxyl group, making it the primary site for deprotonation by a base. A region of moderate positive potential would likely be found around the hydrogen atoms on the dithiane ring. This mapping provides a clear, intuitive guide to the molecule's reactive sites. nih.gov

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling allows for the in-silico exploration of reaction pathways, providing detailed information about transition states and energy barriers that are often difficult to obtain experimentally. snu.ac.kr For this compound, several reactions can be investigated, including decarboxylation and radical additions. rsc.orgnih.gov

A key goal in modeling a reaction mechanism is to locate the transition state (TS), which is the highest energy point along the reaction path and represents a first-order saddle point on the potential energy surface. nih.gov Algorithms like the Eigenvector-Following method are used to optimize the geometry of the TS. A successful TS optimization is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the stretching of a bond being broken).

Once the TS is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. The IRC path connects the transition state to the reactants and products via the steepest descent pathway on the potential energy surface. This confirms that the identified TS indeed connects the desired reactants and products and provides a detailed view of the geometric changes that occur throughout the reaction. For a potential decarboxylation of this compound, the IRC would trace the pathway from the starting material, through a transition state involving the elongation and breaking of the C2-COOH bond, to the final products (2-methyl-1,3-dithiane and carbon dioxide).

Reactions are rarely performed in the gas phase; the solvent can have a profound impact on reaction rates and mechanisms. nih.govfigshare.com Computational models account for these effects using two main approaches:

Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. The solute molecule is placed in a cavity within this continuum, and the model calculates the electrostatic interactions. This approach is computationally efficient and often provides a good first approximation of bulk solvent effects. mdpi.com

Explicit Solvation Models: In this approach, a number of individual solvent molecules are included in the calculation along with the solute molecule. This allows for the modeling of specific solute-solvent interactions, such as hydrogen bonding, which are crucial in many reactions. While more computationally expensive, this method provides a more detailed and accurate picture of the solvation environment.

For reactions involving this compound, the choice of solvent would be critical. A polar, protic solvent like water could stabilize charged intermediates and transition states through hydrogen bonding, potentially lowering the activation energy for reactions like decarboxylation compared to a nonpolar solvent like dioxane. nih.govfigshare.com Computational studies using both implicit and explicit models would be necessary to accurately predict these solvent-dependent effects.

Conformational Analysis and Stereochemical Prediction

The three-dimensional structure of a molecule is intimately linked to its reactivity. Conformational analysis aims to identify the most stable arrangements (conformers) of a molecule and the energy barriers between them.

For the 1,3-dithiane (B146892) ring system, the chair conformation is known to be the most stable, similar to cyclohexane. nih.govacs.org However, the longer C-S bonds and smaller C-S-C bond angle compared to their C-C counterparts lead to a slightly flattened and more flexible ring. Substituents on the ring can exist in either axial or equatorial positions.

In this compound, both the methyl and carboxylic acid groups are attached to the same carbon (C2). To minimize steric hindrance, particularly unfavorable 1,3-diaxial interactions with the hydrogens at C4 and C6, it is highly probable that the bulkier of the two groups would preferentially occupy the equatorial position. A detailed computational conformational search would involve rotating the bonds and calculating the relative energies of the resulting structures to identify the global minimum energy conformer. The predicted stable conformation is crucial for understanding stereoselectivity in its reactions, as the accessibility of reactive sites is dictated by the molecule's 3D shape.

Table 2: Predicted Conformational Preferences for 2-Substituted 1,3-Dithianes

ConformationKey FeatureRelative Energy (Predicted)Comment
ChairStaggered arrangement of bonds, minimizing torsional strain.LowestThe ground-state conformation for most 1,3-dithianes. acs.org
BoatEclipsed interactions leading to higher torsional strain.HighGenerally a high-energy transition state for ring inversion.
Twist-BoatA lower-energy intermediate between chair and boat forms.IntermediateMore stable than the true boat but less stable than the chair. nih.gov

Molecular Mechanics and Dynamics Simulations for Ring Conformations

The reactivity and stereochemical behavior of this compound are intrinsically linked to the conformation of its six-membered dithiane ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational techniques used to model these conformations and their relative energies.

The 1,3-dithiane ring, analogous to cyclohexane, predominantly adopts a chair conformation to minimize steric and torsional strain. However, other higher-energy conformations, such as twist-boat and boat forms, exist and can be part of the conformational landscape. acs.orgresearchgate.net Computational studies, often employing methods like Density Functional Theory (DFT) or ab initio molecular orbital theory, have quantified the energy differences between these states for the parent 1,3-dithiane ring. acs.org

The chair conformer is the global minimum on the potential energy surface. The energy barrier to ring inversion, which proceeds through various twist and boat transition states, is significant. For the parent 1,3-dithiane, the energy difference (ΔE) between the stable chair form and higher-energy twist conformers has been calculated to be over 4 kcal/mol. acs.org For instance, the HF/6-31G(d) calculated energy difference between the chair and the 2,5-twist conformer is 4.24 kcal/mol. acs.org The transition states connecting these conformers are even higher in energy, often around 10 kcal/mol above the chair form. acs.org

For this compound, the substituents at the C2 position introduce additional complexity. The C2 carbon is quaternary, bearing both a methyl group and a carboxylic acid group. These substituents will have distinct steric demands and electronic properties that influence the ring's geometry. In a chair conformation, one substituent would occupy an axial position while the other is equatorial. Molecular mechanics force fields (like MM3 or MMFF) can be used to calculate the steric energy associated with these arrangements. mdpi.comyoutube.com Due to the significant steric bulk of both groups, there would be a substantial energetic penalty for either one occupying the axial position, which would lead to strong 1,3-diaxial interactions with the axial hydrogens on C4 and C6.

This high degree of steric hindrance at C2 likely distorts the dithiane ring from an ideal chair geometry. Molecular dynamics simulations can provide further insight by modeling the molecule's movement over time, revealing the flexibility of the ring and the preferred orientations of the methyl and carboxyl groups. mdpi.commdpi.com These simulations can map the potential energy surface, identifying low-energy conformations and the barriers for interconversion between them.

Table 1: Calculated Relative Energies of Parent 1,3-Dithiane Conformers
ConformerRelative Energy (kcal/mol)Computational MethodReference
Chair0.00HF/6-31G(d) acs.org
2,5-Twist4.24HF/6-31G(d) acs.org
1,4-Twist4.72HF/6-31G(d) acs.org
2,5-Boat (Transition State)5.42B3LYP/6-311+G(d,p) acs.org

Predictive Algorithms for Diastereoselectivity and Enantioselectivity

The synthetic utility of 1,3-dithianes often stems from the acidity of the C2 protons, allowing for deprotonation to form a nucleophilic 2-lithio-1,3-dithiane anion. researchgate.netorganic-chemistry.org This "umpolung" or reversal of polarity is a cornerstone of the Corey-Seebach reaction. organic-chemistry.org For this compound, deprotonation of the carboxylic acid would occur first, followed by potential (though difficult) removal of a methyl proton under very harsh conditions, or more commonly, the molecule would be synthesized from an already substituted precursor.

The key stereochemical question arises when a prochiral 2-substituted-2-lithio-1,3-dithiane reacts with an electrophile, such as an aldehyde or alkyl halide. researchgate.netorganic-chemistry.org The incoming electrophile can attack from either the axial or equatorial face of the dithiane anion, leading to two possible diastereomers. The prediction of which diastereomer will be the major product is a significant challenge that can be addressed with computational algorithms.

These "algorithms" are typically sophisticated quantum mechanical calculations (primarily DFT) used to model the transition states of the competing reaction pathways. typeset.io The Curtin-Hammett principle applies here: the product ratio is determined by the difference in the free energies of the transition states (ΔΔG‡), not the ground-state populations of the anion conformers.

Computational models for predicting the diastereoselectivity of such reactions involve several steps:

Conformational Search: Identifying the low-energy conformations of the 2-lithio-1,3-dithiane intermediate, including the position of the lithium cation, which often coordinates to the sulfur atoms and potentially the carboxylate group in the case of our target molecule.

Transition State Location: For each conformation of the lithiated intermediate, locating the transition state structures for both axial and equatorial attack by the electrophile.

Energy Calculation: Calculating the free energies of these transition states using a high level of theory and an appropriate basis set, including considerations for solvent effects.

Studies on simpler 2-substituted-1,3-dithianes have shown that the stereochemical outcome is a delicate balance of steric effects, torsional strain, and stereoelectronic effects in the transition state. acs.org The presence of the lithium counterion is crucial, as its coordination sphere, including solvent molecules like tetrahydrofuran (B95107) (THF), heavily influences its position and, consequently, the facial selectivity of the electrophilic attack. For this compound, the carboxylate group would act as a powerful chelating agent for the lithium cation, likely holding it in a specific position and strongly directing the incoming electrophile to the opposite face, thus enhancing stereoselectivity.

Predictive models can calculate the energy difference between the axial and equatorial transition states. A larger ΔΔG‡ value corresponds to higher predicted diastereoselectivity. These theoretical predictions can then be compared with experimental results to validate and refine the computational models.

Table 2: Hypothetical Example of a Predictive Model for Electrophilic Addition
ElectrophilePathwayCalculated ΔG‡ (kcal/mol)Predicted Major ProductPredicted d.r.
BenzaldehydeAxial Attack12.5Equatorial Addition95:5
Equatorial Attack10.7
Methyl IodideAxial Attack15.1Equatorial Addition>99:1
Equatorial Attack12.9

Note: The data in Table 2 is illustrative and represents the type of output generated from computational predictive models for a model reaction involving a 2-lithio-2-methyl-1,3-dithiane derivative.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing 2-methyl-1,3-dithiane-2-carboxylic acid, and what are their key intermediates?

  • Methodological Answer : A common approach involves converting this compound to its acid chloride intermediate using oxalyl chloride. This intermediate is subsequently reacted with alcohols or amines to form esters or amides, respectively. For example, the acid chloride (compound 14 ) is synthesized under anhydrous conditions and purified via distillation or recrystallization .
  • Key Considerations :

  • Use of inert atmosphere to prevent hydrolysis.
  • Monitoring reaction progress via TLC or NMR.

Q. How is this compound characterized structurally and analytically?

  • Methodological Answer :

  • Spectroscopy : 1^1H and 13^{13}C NMR are used to confirm the dithiane ring and carboxylic group. IR spectroscopy identifies the C=O stretch (~1700 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves stereochemistry and crystal packing, particularly for derivatives like esters .
    • Table: Key Analytical Data
TechniqueObserved Signal/ValueReference Compound
1^1H NMRδ 1.8 (s, 3H, CH3_3)
13^{13}C NMRδ 175.2 (COOH)
IR1695 cm1^{-1} (C=O)

Q. What purification strategies are effective for isolating this compound derivatives?

  • Methodological Answer :

  • Recrystallization : Use polar solvents (e.g., ethanol/water mixtures) for carboxylic acid derivatives.
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients for esters or amides.
  • Acid-Base Extraction : For separating the carboxylic acid from non-acidic byproducts .

Advanced Research Questions

Q. How does the dithiane ring influence the reactivity of this compound in organocatalytic reactions?

  • Methodological Answer : The dithiane ring acts as a steric and electronic modulator. Computational studies (DFT) reveal that the sulfur atoms stabilize transition states via non-covalent interactions. Experimental validation involves kinetic profiling of ring-opening reactions under acidic/basic conditions .
  • Key Findings :

  • Ring-opening at pH < 2 yields thiol intermediates.
  • Stability in neutral buffers makes it suitable for bioconjugation .

Q. What role does this compound play in designing prodrugs or bioactive molecules?

  • Methodological Answer : The carboxylic acid group enables conjugation with amines or alcohols to form prodrugs. For example, ethyl ester derivatives (e.g., 2-(5-bromopentyl)-1,3-dithiane-2-carboxylic acid ethyl ester ) are intermediates in synthesizing cilastatin, a renal dehydropeptidase inhibitor .
  • Table: Bioactive Derivatives

DerivativeApplicationReference
Ethyl esterProdrug stability enhancement
Amide conjugatesAntimicrobial agents

Q. How can computational modeling optimize reaction conditions for synthesizing this compound-based polymers?

  • Methodological Answer : Molecular dynamics (MD) simulations predict solubility and thermal stability of polymers derived from this compound. For instance, polycondensation with diols (e.g., 2-methyl-1,3-propanediol) is modeled to assess backbone flexibility and degradation rates .
  • Key Parameters :

  • Glass transition temperature (TgT_g) via DSC.
  • Hydrolytic degradation profiles in simulated physiological conditions .

Data Contradiction Analysis

  • Stereochemical Outcomes : Conflicting reports on the stereoselectivity of dithiane ring-opening reactions may arise from solvent polarity or catalyst choice. Comparative studies using chiral HPLC or circular dichroism (CD) are recommended .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.